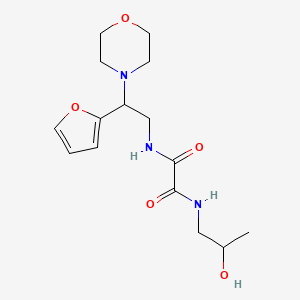

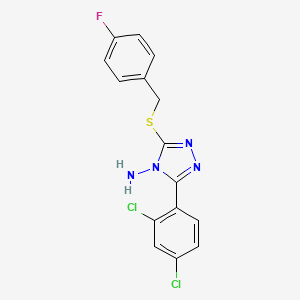

![molecular formula C9H10N2O3 B2889582 N-[(3-aminophenyl)carbonyl]glycine CAS No. 20938-64-1](/img/structure/B2889582.png)

N-[(3-aminophenyl)carbonyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(3-aminophenyl)carbonyl]glycine” is a compound that is likely to have a structure similar to other known compounds such as "N-(3-Aminopropyl)glycine" . It is expected to have an amine group and a carboxylic group, which are common features of amino acids .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of amino acids. For example, the glycine cleavage system (GCS) can catalyze the synthesis of glycine from CO2, NH3, 5,10-CH2-THF, and NADH . Another method involves the Mannich/condensation reaction of glycine ester .Molecular Structure Analysis

The molecular structure of “this compound” is expected to be similar to that of other amino acids, with a central carbon atom (the α-carbon) to which an amino group (-NH2) and a carboxylic group (-COOH) are attached . The exact structure would depend on the specific configuration of the compound .Chemical Reactions Analysis

Amino acids, including glycine, can undergo a variety of chemical reactions. For instance, the carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions . Another reaction involves the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl dipolarophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of other amino acids. Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures. They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Applications De Recherche Scientifique

Glycine Metabolism and Its Implications in Metabolic Diseases

Glycine, a simple amino acid, is pivotal in numerous metabolic pathways, including glutathione synthesis and one-carbon metabolism. Its roles extend beyond being a protein building block, as it is also crucial in regulating metabolic health. Research by Alves et al. (2019) highlights glycine's metabolic significance, particularly in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease, where glycine deficiency is common. The study underscores the potential benefits of glycine supplementation to ameliorate obesity and related metabolic disturbances, emphasizing the importance of diet, gut microbiota, and liver metabolism in determining glycine availability (Alves, A., Bassot, A., Bulteau, A. L., Pirola, L., & Morio, B., 2019).

Role in Herbicide Resistance and Protein Engineering

The research by Pollegioni et al. (2011) delves into glyphosate (N-phosphonomethyl-glycine), elucidating its mechanism of action and the engineering of glyphosate resistance in crops. This study not only sheds light on glyphosate's specific inhibition of the enolpyruvyl shikimate-3-phosphate synthase enzyme but also explores the genetic modifications that confer resistance to this herbicide, providing insight into protein engineering and agricultural applications (Pollegioni, L., Schonbrunn, E., & Siehl, D., 2011).

Anticonvulsant Properties of Glycine Derivatives

Investigations into N-(benzyloxycarbonyl)glycine derivatives, as presented by Geurts et al. (1998), reveal their significant anticonvulsant activity. This research identifies N-(benzyloxycarbonyl)glycine benzylamide as a potent compound with efficacy comparable to phenytoin, indicating potential therapeutic applications for epilepsy and seizure disorders (Geurts, M., Poupaert, J., Scriba, G., & Lambert, D., 1998).

Environmental Impact of Glyphosate

The fate and transport of glyphosate and its degradation product aminomethylphosphonic acid (AMPA) in surface waters have been studied by Coupe et al. (2012). Their research provides critical insights into the environmental presence of glyphosate, particularly in agricultural basins, and underscores the need for understanding its ecological impact. This study is vital for environmental scientists and policymakers focusing on water quality and herbicide management (Coupe, R., Kalkhoff, S., Capel, P., & Grégoire, C., 2012).

Orientations Futures

Research into the properties and uses of “N-[(3-aminophenyl)carbonyl]glycine” and similar compounds is ongoing. For example, the potential role of glutathione in the metabolism of unsymmetrical bisacridines, a novel prosperous class of anticancer compounds, is being explored . Another area of interest is the development of GlyR-targeted therapies .

Mécanisme D'action

Mode of Action

It is known that amines can react with carbonyl compounds, forming a bond between the carbonyl carbon and the attacking nucleophile . This suggests that N-[(3-Aminophenyl)carbonyl]glycine may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that amino acids, such as glycine, play vital roles in inhibitory and excitatory neurotransmission via the strychnine-sensitive glycine receptor and the n-methyl-d-aspartate (nmda) receptor, respectively Therefore, it is possible that this compound may influence these or related pathways

Pharmacokinetics

It is known that high doses of glycine can activate glutamatergic transmission via nmda receptors . This suggests that this compound may have similar properties, potentially influencing its bioavailability. More research is needed to confirm this.

Result of Action

Given its structure, it is possible that it may influence processes related to neurotransmission, as suggested by its potential interaction with glycine receptors . .

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of amines with carbonyl compounds can be influenced by the pH of the environment . .

Propriétés

IUPAC Name |

2-[(3-aminobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHIOAMLFZIGML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

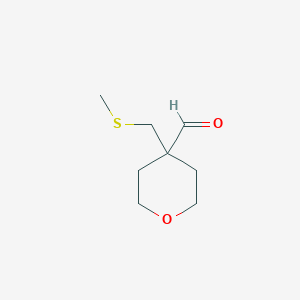

![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2889501.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)

![(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889514.png)

![2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(2-ethoxybenzyl)acetamide](/img/structure/B2889517.png)

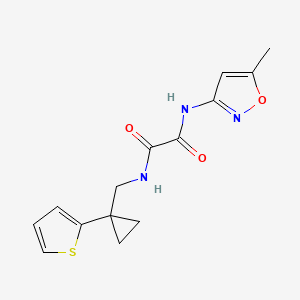

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2889519.png)

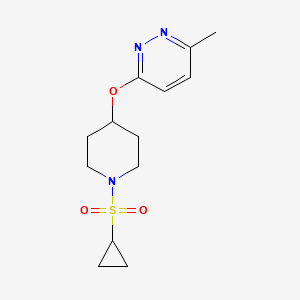

![(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2889520.png)